alpha-Muricholic acid
Overview
Description
Synthesis Analysis
Alpha-muricholic acid can be synthesized from chenodeoxycholic acid through a multi-step process involving nine steps with an overall yield of 26% for alpha-muricholic acid and 63% for hyocholic acid, highlighting the synthetic accessibility of these bile acids and their derivatives for further study (Kang & Luecke, 2013).
Molecular Structure Analysis
The molecular structure of alpha-muricholic acid and its conjugates with taurine and glycine have been elucidated through chemical synthesis and analysis. Key intermediates and synthetic pathways provide insights into the structural aspects of alpha-muricholic acid and its potential for further modification and study (Kakiyama et al., 2004).
Chemical Reactions and Properties
Alpha-muricholic acid participates in various chemical reactions, including its conjugation with taurine and glycine, which are essential for its biological function. These synthetic approaches enable the exploration of the metabolism and functional roles of alpha-muricholic acid in biological systems (Kakiyama et al., 2004).
Physical Properties Analysis
The physical properties of alpha-muricholic acid, including its solubility and critical micellar concentration (CMC), are influenced by its hydrophilic nature. These properties are critical for understanding the behavior of alpha-muricholic acid in biological systems and its potential therapeutic applications (Poša & Popović, 2017).
Chemical Properties Analysis
The chemical properties of alpha-muricholic acid, such as its reactivity and interaction with other molecules, are key to its role in bile acid metabolism and its physiological effects. Studies on the chemical synthesis and modifications of alpha-muricholic acid provide valuable insights into its potential for therapeutic use and as a tool for biological research (Kakiyama et al., 2004).
Scientific Research Applications
Antioxidant Drug Therapy : Alpha-lipoic acid, a variant of alpha-Muricholic acid, has shown promise as an antioxidant drug therapy for chronic diseases like Alzheimer's, obesity, and cognitive dysfunctions (Gomes & Negrato, 2014).
Cholestasis Treatment : Beta MC-tau and alpha MC-tau are effective in protecting against various types of experimental cholestasis, including bile acid-induced cholestasis, suggesting therapeutic applications (Takikawa et al., 1997).
Bile Acid Secretion : Beta-muricholate plays a role in bile acid secretion in rat livers, as evidenced by its increase in the secretion of tauro-delta 22-beta-muricholate in liver slices (Thompson et al., 1993).
Diabetes and Bile Acid Metabolism : Insulin-treated diabetic rats have shown reduced formation of alpha-muricholic acid from chenodeoxycholic acid, indicating altered bile acid metabolism in diabetes (Ogura & Ayaki, 1987).
Gallstone Prevention and Dissolution : Beta-muricholic acid is more effective than ursodeoxycholic acid in preventing and dissolving cholesterol gallstones in mice (Wang & Tazuma, 2002). However, its low solubility and poor cholesterol-dissolving properties might impact its effectiveness in humans (Montet et al., 1987).
Metabolic Syndrome Resistance : Mice abundant in muricholic bile acids show resistance to dietary-induced steatosis, weight gain, and impaired glucose metabolism, suggesting benefits against metabolic syndrome (Bonde et al., 2016).
Synthesis for Metabolism Studies : The synthesis of Delta(22)-beta-muricholic acid and its conjugates allows for studying its metabolism by bacterial and hepatic enzymes (Kakiyama et al., 2004).
Safety And Hazards
Future Directions
Bile acids are signalling hormones involved in the regulation of several metabolic pathways . The ability of bile acids to bind and signal through their receptors is modulated by the gut microbiome, since the microbiome contributes to the regulation and synthesis of bile acids as well to their physiochemical properties .
properties
IUPAC Name |
(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-GDYCBZMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316249 | |
Record name | α-Muricholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | alpha-Muricholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
alpha-Muricholic acid | |
CAS RN |
2393-58-0 | |
Record name | α-Muricholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2393-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholan-24-oic acid, 3,6,7-trihydroxy-, (3alpha,5beta,6beta,7alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-Muricholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alpha-Muricholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199 - 200 °C | |
Record name | alpha-Muricholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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